Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate
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Overview
Description
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated thiazole intermediate.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
- Methyl 4-[(5-bromothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
- Methyl 4-[(5-methylthiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
Comparison:
- Uniqueness: Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its electronic properties and reactivity.
- Reactivity: The presence of different substituents (chlorine, bromine, methyl) on the thiophene ring can lead to variations in reactivity and biological activity .
Properties
Molecular Formula |
C10H7ClN2O3S2 |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3S2/c1-16-10(15)8-5(4-17-13-8)12-9(14)6-2-3-7(11)18-6/h2-4H,1H3,(H,12,14) |
InChI Key |
SITKCSQUQFVCEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NSC=C1NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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